molecular formula C12H18N2O B5892352 2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol

2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol

Cat. No.: B5892352
M. Wt: 206.28 g/mol
InChI Key: ZONATEUBOAGVSK-UHFFFAOYSA-N
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Description

2-(3,3,9-Trimethyl-7,8-diazatricyclo[43002,4]nona-1(6),8-dien-7-yl)ethanol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol typically involves the Michael addition of 2-methyl-1,3-cyclopentadione with but-3-ene-2-one, followed by transformation through the action of proline . This sequence allows for the efficient synthesis of either enantiomer of the compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethanol moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Saturated alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 2-(3,3,9-Trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol is unique due to its specific tricyclic structure and the presence of an ethanol moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-7-10-9(14(13-7)4-5-15)6-8-11(10)12(8,2)3/h8,11,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONATEUBOAGVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3C(C2)C3(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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